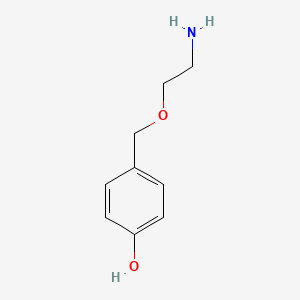

4-((2-Aminoethoxy)methyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-(2-aminoethoxymethyl)phenol |

InChI |

InChI=1S/C9H13NO2/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4,11H,5-7,10H2 |

InChI Key |

VQEYLRGKQFRAID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COCCN)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 2 Aminoethoxy Methyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a powerful activating, ortho-, para-directing substituent on the benzene (B151609) ring. Its presence significantly influences the molecule's reactivity, particularly in oxidation and electrophilic substitution reactions. The acidity of the phenolic proton also enables reactions like etherification and esterification.

Oxidation Pathways and Mechanisms

Phenols are susceptible to oxidation, a process that can proceed through various pathways depending on the oxidant and reaction conditions. The phenolic hydroxyl group can donate a hydrogen atom or an electron, making compounds containing this moiety effective antioxidants. nih.govmdpi.com

The primary mechanism of antioxidant activity for phenolic compounds involves scavenging free radicals. This can occur via several pathways nih.gov:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The resulting phenoxy radical is stabilized by resonance.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) donates an electron to the radical, forming a radical cation, which then deprotonates to yield the more stable phenoxy radical.

Sequential Proton-Loss Electron Transfer (SPLET): The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.

The presence of electron-donating groups on the benzene ring, like the -(CH₂OCH₂CH₂NH₂) substituent at the para position, can enhance antioxidant activity by stabilizing the resulting phenoxy radical. nih.gov In the presence of strong oxidizing agents, such as chromic acid, phenols can be oxidized to form quinones. For 4-((2-Aminoethoxy)methyl)phenol, oxidation would likely yield a p-benzoquinone derivative, although this process can sometimes lead to oxidative decomposition and the formation of tarry materials if not controlled. libretexts.org The aerobic oxidation of aminophenols can also be catalyzed by metal complexes, such as copper(II), to form phenoxazinone structures. rsc.org

Table 1: Potential Oxidation Reactions of the Phenolic Group

| Oxidant/Condition | Expected Product Type | Mechanism |

| Free Radicals (e.g., DPPH) | Stabilized Phenoxy Radical | HAT, SET-PT, SPLET |

| Strong Oxidants (e.g., CrO₃) | p-Benzoquinone derivative | Oxidation |

| Catalytic Aerobic Oxidation | Phenoxazinone-like structures | Catalytic Oxidation |

Electrophilic Aromatic Substitution Dynamics

The hydroxyl group is a strongly activating substituent for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the ortho and para positions. quora.comlibretexts.org In this compound, the para position is already occupied by the ethoxymethylamino side chain. Therefore, electrophilic attack is directed exclusively to the two equivalent ortho positions (positions 2 and 6).

The high reactivity of the phenol ring is due to the ability of the oxygen's non-bonding electron pairs to delocalize into the aromatic π-system, stabilizing the positively charged intermediate (the benzenium ion or σ-complex) formed during the reaction. libretexts.orglibretexts.org This strong activation means that reactions like halogenation can often proceed even with less reactive halogens like iodine and may be difficult to control, potentially leading to di-substituted products. libretexts.org

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) would readily yield 2-bromo- or 2-chloro-4-((2-aminoethoxy)methyl)phenol.

Nitration: Direct nitration with dilute nitric acid can be complicated by oxidative decomposition. libretexts.org Milder nitrating agents might be required for a controlled reaction to yield 2-nitro-4-((2-aminoethoxy)methyl)phenol.

Friedel-Crafts Alkylation and Acylation: These reactions are often problematic with phenols because the Lewis acid catalyst can coordinate with the hydroxyl group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reagent | Electrophile (E⁺) | Predicted Major Product |

| Br₂ in CCl₄ | Br⁺ | 2-Bromo-4-((2-aminoethoxy)methyl)phenol |

| HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-4-((2-aminoethoxy)methyl)phenol |

| ICl | I⁺ | 2-Iodo-4-((2-aminoethoxy)methyl)phenol |

Etherification and Esterification Reactions

The phenolic hydroxyl group can undergo O-alkylation to form ethers and O-acylation to form esters.

Etherification: The most common method for preparing aryl ethers is the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. For example, reacting this compound with methyl iodide in the presence of a base would yield 1-((2-aminoethoxy)methyl)-4-methoxybenzene. Catalytic methods for phenol etherification using alcohols in the presence of acid catalysts or metal oxides have also been developed. google.comrsc.org

Esterification: Phenols can be converted to esters by reacting them with carboxylic acid derivatives, most commonly acid chlorides or acid anhydrides, often in the presence of a base like pyridine. A classic example is the Fischer esterification, where a carboxylic acid is reacted with an alcohol (in this case, the phenol) under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com However, this is an equilibrium process, and for phenols, using more reactive acylating agents is generally more efficient. organic-chemistry.org For instance, treatment with acetyl chloride would yield 4-((2-aminoethoxy)methyl)phenyl acetate (B1210297).

Reactions Involving the Primary Amino Group

The primary amino (-NH₂) group at the end of the flexible side chain is a potent nucleophile and a base. Its reactivity is largely independent of the aromatic system, allowing for selective transformations.

Amination Reactions (e.g., Reductive Amination, Acylation)

The term "amination" can refer to various reactions that modify the amino group.

Acylation: As a primary amine, the -NH₂ group readily reacts with acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to synthesize more complex structures. For example, reacting this compound with acetyl chloride would lead to acylation at the more nucleophilic amino group first, yielding N-(2-((4-hydroxyphenyl)methoxy)ethyl)acetamide. If both the amino and hydroxyl groups are acylated, the ester formed on the phenolic oxygen is generally more labile than the amide. Acetylating the amino group can also be used to attenuate its activating influence if subsequent reactions on the aromatic ring are desired. libretexts.org

Reductive Amination: The primary amino group can be further alkylated via reductive amination. youtube.comorganic-chemistry.org This one-pot reaction involves treating the amine with an aldehyde or a ketone in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgredalyc.org The amine and carbonyl compound first form an imine (or iminium ion) intermediate, which is then immediately reduced to the corresponding secondary or tertiary amine. For example, reacting this compound with acetone (B3395972) and a suitable reducing agent would produce the N-isopropyl derivative. youtube.com

Table 3: Key Reactions of the Primary Amino Group

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Reductive Amination | Acetone (CH₃COCH₃), NaBH₃CN | Secondary Amine |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

Nucleophilic Reactivity in Organic Synthesis

The primary amino group in this compound possesses a lone pair of electrons, making it an effective nucleophile. This reactivity is central to its utility in building larger molecules. rsc.org

It can participate in a wide array of reactions, including:

Nucleophilic Substitution: It can displace leaving groups from alkyl halides (alkylation) to form secondary and tertiary amines.

Michael Addition: As a soft nucleophile, it can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Ring-Opening Reactions: It can open strained rings like epoxides and aziridines. The reaction with an epoxide, for instance, would result in the formation of a β-amino alcohol.

Formation of Imines: Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates themselves, for example, in the synthesis of heterocyclic compounds.

The nucleophilicity of the primary amine is generally greater than that of the phenolic hydroxyl group under neutral or basic conditions. This difference allows for selective reactions at the nitrogen atom. However, under certain conditions, particularly with highly reactive electrophiles, reaction at both sites may occur. libretexts.org

Schiff Base Formation and Related Condensations

The primary amino group in this compound is a key reactive site for condensation reactions, most notably the formation of Schiff bases (also known as imines or azomethines). nih.gov Schiff bases are formed through the reaction of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. psu.edu This reaction is generally characterized as a nucleophilic addition followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N). nih.gov

The synthesis is commonly achieved by refluxing a mixture of the primary amine and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695). psu.edu Often, a catalytic amount of a weak acid, like glacial acetic acid, is added to facilitate the dehydration step. psu.edu The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). mdpi.com

The general reaction for the formation of a Schiff base from this compound is as follows:

R-CHO (Aldehyde) or R-CO-R' (Ketone) + H₂N-CH₂CH₂-O-CH₂-C₆H₄-OH → R-CH=N-CH₂CH₂-O-CH₂-C₆H₄-OH or RR'C=N-CH₂CH₂-O-CH₂-C₆H₄-OH + H₂O

The resulting Schiff bases are valuable intermediates in organic synthesis and have been widely studied in various contexts, including coordination chemistry and biological applications. nih.govnih.gov The imine functionality can be further hydrogenated to produce stable secondary amines.

Table 1: Examples of Schiff Base Formation with this compound This table presents hypothetical products based on established chemical principles for Schiff base formation.

| Carbonyl Reactant | IUPAC Name of Product |

| Benzaldehyde | 4-(((2-(Benzylideneamino)ethoxy)methyl)phenol |

| Acetone | 4-(((2-(Isopropylideneamino)ethoxy)methyl)phenol |

| Salicylaldehyde (B1680747) | 2-(((2-((4-(Hydroxymethyl)phenoxy)methyl)ethyl)imino)methyl)phenol |

| Cinnamaldehyde | 4-(((2-((E)-3-Phenylallylidene)amino)ethoxy)methyl)phenol |

Reactivity of the Ether Linkage and Methyl Substituent

The structural backbone of this compound contains two ether linkages and a methylene (B1212753) (-CH₂-) bridge, each with distinct reactive properties. The first ether is an aryl alkyl ether (phenoxy group), and the second is a dialkyl ether (ethoxy group). The methylene group is situated in a benzylic position, which can influence its reactivity.

Cleavage Mechanisms of the Ether Bond

Ethers are generally known for their chemical stability, but they can be cleaved under stringent conditions, most commonly by strong acids. libretexts.org The two ether bonds in this compound exhibit different susceptibilities to cleavage.

The aryl alkyl ether linkage is susceptible to cleavage by strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the carbon atom of the alkyl portion of the ether. masterorganicchemistry.com

For an aryl alkyl ether, the cleavage invariably yields a phenol and an alkyl halide. libretexts.org This is because the carbon-oxygen bond of the phenol is stronger, and aromatic rings are not susceptible to Sₙ1 or Sₙ2 reactions. libretexts.orgmasterorganicchemistry.com In the case of this compound, the nucleophilic attack would occur at the less sterically hindered carbon of the ethoxy group.

The reaction with excess HI would proceed as follows:

HO-C₆H₄-CH₂-O-CH₂CH₂-NH₂ + 2HI → HO-C₆H₄-CH₂-OH (4-Hydroxybenzyl alcohol) + I-CH₂CH₂-NH₃⁺I⁻ (2-Iodoethan-1-aminium iodide)

Ethers containing tertiary, benzylic, or allylic groups can cleave through an Sₙ1 mechanism due to the formation of stable carbocation intermediates. vaia.com However, for the primary alkyl ether present in the subject molecule, the Sₙ2 pathway is favored. libretexts.org

Table 2: Reagents and Products for Ether Cleavage

| Reagent | Ether Linkage Cleaved | Products | Mechanism |

| Excess HBr (conc.) | Aryl alkyl & Dialkyl | 4-(Bromomethyl)phenol, 2-Bromoethanamine | Sₙ2 |

| Excess HI (conc.) | Aryl alkyl & Dialkyl | 4-(Iodomethyl)phenol, 2-Iodoethanamine | Sₙ2 |

| Boron tribromide (BBr₃) | Aryl alkyl & Dialkyl | 4-(Bromomethyl)phenol, 2-Bromoethanamine | Sₙ2 |

Functionalization of the Methyl Group

The term "methyl group" in the chemical name 4-((2-Aminoethoxy)methyl )phenol refers to the methylene (-CH₂-) bridge connecting the phenoxy and ethoxy moieties. This methylene group is in a benzylic position (adjacent to the benzene ring), which typically confers enhanced reactivity compared to a standard alkyl methylene group. This reactivity stems from the ability of the benzene ring to stabilize intermediates, such as radicals or carbocations, at the benzylic carbon through resonance.

Potential reactions for the functionalization of a benzylic methylene group include:

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic methylene group to a carbonyl group (ketone).

Radical Halogenation: Under free-radical conditions (e.g., using N-Bromosuccinimide in the presence of a radical initiator), the benzylic hydrogen could be substituted with a halogen atom.

Condensation: In some contexts, particularly in resin formation, benzylic positions can participate in condensation reactions with aldehydes, such as formaldehyde (B43269), to form cross-linked structures. mdpi.com

However, detailed research findings specifically documenting the functionalization of the benzylic methylene group in this compound are not widely available in the surveyed literature. Such transformations would need to be performed carefully to avoid competing reactions at the other functional groups (phenol, amine) present in the molecule. For instance, the primary amine and phenol are highly susceptible to oxidation, which could complicate attempts to selectively oxidize the benzylic methylene group.

Derivatization Strategies and Complex Molecule Synthesis

Design Principles for Novel 4-((2-Aminoethoxy)methyl)phenol Derivatives

The design of new molecules based on the this compound scaffold is guided by principles that aim to enhance its inherent reactivity or to incorporate it into larger, more complex molecular architectures.

Structural Modifications for Enhanced Reactivity

The reactivity of this compound can be finely tuned through targeted structural modifications of its primary functional groups: the amino and hydroxyl moieties. Classical derivatization strategies for phenols can be readily applied, such as modifying the phenolic hydroxyl group or introducing specific groups onto the aromatic ring. nih.gov For instance, the hydroxyl group can be converted into an ester or ether to alter its electronic properties and steric hindrance. nih.gov Similarly, the primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation, to introduce new functionalities. mdpi.com

These modifications can be designed to achieve several objectives:

Activation or Protection: The amino and hydroxyl groups can be protected during a synthetic sequence to allow for selective reaction at other sites. Conversely, their conversion to more reactive functionalities, such as the transformation of the hydroxyl group to a better leaving group, can facilitate subsequent reactions.

Modulation of Physicochemical Properties: Derivatization can alter the solubility, lipophilicity, and electronic properties of the molecule, which is crucial for its application in different chemical environments.

Introduction of New Reactive Sites: New functional groups can be introduced to enable further, orthogonal chemical transformations, expanding the synthetic utility of the parent compound.

A summary of potential derivatization reactions is presented in Table 1.

Table 1: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Phenolic Hydroxyl | Etherification | Alkyl halide | Ether |

| Esterification | Acyl chloride | Ester | |

| Silylation | Silyl chloride | Silyl ether | |

| Primary Amine | Acylation | Acid anhydride | Amide |

| Alkylation | Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine | |

| Schiff Base Formation | Aldehyde/Ketone | Imine | |

| Aromatic Ring | Electrophilic Substitution | Bromine | Bromo-substituted phenol (B47542) |

Incorporation into Macrocyclic and Supramolecular Structures

The bifunctional nature of this compound, with its well-separated amino and hydroxyl groups, makes it an excellent candidate for the construction of macrocycles and supramolecular assemblies. The flexible ethoxymethyl linker allows for conformational adjustments necessary for ring closure reactions.

Macrocyclization can be achieved through various strategies, often employing high-dilution conditions to favor intramolecular over intermolecular reactions. youtube.com The amino and hydroxyl groups can serve as the reactive ends for forming large rings through amide or ester linkages. For instance, the amine can be reacted with a dicarboxylic acid, and the resulting intermediate can undergo an intramolecular esterification with the phenolic hydroxyl group. Modern macrocyclization strategies, such as ring-closing metathesis or click chemistry, can also be employed after appropriate functionalization of the parent molecule. nih.govnih.gov

In the context of supramolecular chemistry, aminophenols are known to form predictable hydrogen-bonding networks. nih.govacs.org The O-H and N-H groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. These interactions can lead to the self-assembly of molecules into well-defined architectures, such as chains, sheets, or more complex three-dimensional structures. nih.govacs.orgresearchgate.net The specific supramolecular synthon formed depends on the steric and electronic properties of the molecule. acs.orgresearchgate.net For aminophenols, common motifs include infinite chains and tetrameric loops. nih.govacs.org

Application as a Building Block in Organic Synthesis

The inherent reactivity and structural features of this compound make it a valuable building block for the synthesis of more complex organic molecules, including heterocyclic compounds and advanced organic frameworks.

Scaffold for Heterocyclic Compounds

Nitrogen- and oxygen-containing heterocycles are prevalent scaffolds in pharmaceuticals and functional materials. nih.gov 1,3-Amino alcohols and their phenolic analogs are valuable precursors for the synthesis of a wide variety of four- to eight-membered heterocyclic rings. researchgate.net The amino and hydroxyl groups of this compound, separated by a flexible linker, can participate in intramolecular cyclization reactions to form various heterocyclic systems.

For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046). Dehydration reactions could potentially yield benzoxazine (B1645224) derivatives. Furthermore, the amino group can react with a carbonyl compound to form an imine, which can then undergo an intramolecular cyclization with the phenolic hydroxyl group to furnish various substituted heterocycles. The synthesis of benzoxazoles, for instance, can be achieved by reacting 2-aminophenols with various reagents. acs.org The flexible linker in this compound could allow for the formation of larger, medium-sized rings which are of significant interest in medicinal chemistry.

Precursor for Advanced Organic Frameworks

Advanced porous materials such as Metal-Organic Frameworks (MOFs) and hypercrosslinked polymers have gained significant attention for applications in gas storage, separation, and catalysis. osti.govosti.govornl.gov Phenolic compounds and their derivatives are frequently used as organic linkers in the synthesis of these materials. osti.govosti.govornl.gov

This compound, with its multiple coordination sites (phenolic oxygen and amino nitrogen), is a promising candidate for the construction of MOFs. The reaction of aminophenols with metal ions can lead to the formation of coordination polymers with diverse structures and properties. mdpi.comnih.gov For example, a two-dimensional copper p-aminophenol MOF has been synthesized, where the copper atoms are coordinated to both the amino and phenolic hydroxyl groups. mdpi.com The amino group can also be post-synthetically modified within a MOF to introduce new functionalities. nih.govrsc.org

Furthermore, phenolic resins are precursors to hypercrosslinked phenolic polymers with robust mesoporous frameworks. osti.govosti.govornl.gov The polymerization of this compound, potentially with a cross-linking agent, could lead to the formation of porous organic polymers with tailored surface properties due to the presence of the aminoethoxy side chains.

Synthesis of Polymeric and Oligomeric Structures Incorporating the Compound

The polymerization of aminophenols can lead to the formation of conductive polymers and other functional materials. mdpi.comresearchgate.net The presence of both amino and hydroxyl groups allows for oxidative polymerization, which can be achieved chemically or electrochemically. mdpi.comtandfonline.com The resulting polymers, often derivatives of polyaniline, can exhibit interesting electronic and redox properties. mdpi.comresearchgate.net

The polymerization of this compound would likely proceed through the coupling of the aromatic rings, driven by the oxidation of the amino and hydroxyl groups. The final structure of the polymer would depend on the reaction conditions, such as the oxidant used and the pH of the medium. The ethoxy side chain would be incorporated as a pendant group on the polymer backbone, influencing its solubility, processability, and potentially its ability to coordinate with other species.

Furthermore, this compound can be used as a monomer in the synthesis of polyesters and polyamides through condensation polymerization, by reacting the hydroxyl and amino groups with appropriate comonomers. For example, wholly aromatic poly(imide-ester)s have been synthesized from p-aminophenol derivatives. acs.orgacs.org The flexible linker in this compound could impart greater solubility and processability to the resulting polymers compared to those derived from more rigid aromatic monomers.

Regioselective and Stereoselective Syntheses of Derivatives

The synthesis of specific derivatives of this compound requires precise control over reactivity. The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution, primarily at the ortho positions, while the primary amine provides a key nucleophilic center. Methodologies that can distinguish between these sites or create new chiral centers are crucial for developing complex molecules.

Regioselectivity on the Phenolic Ring

Controlling reactions on the phenol ring is a significant challenge due to the activating nature of the hydroxyl group, which can lead to mixtures of products. However, advanced catalytic methods offer solutions for high regioselectivity. For instance, transition-metal catalysts are widely used for the regioselective derivatization of phenols. nih.gov Strategies such as ortho-specific aminomethylation or alkenylation can be achieved using appropriate directing groups and catalysts. nih.gov

Ruthenium-catalyzed reactions, for example, have shown effectiveness in the selective functionalization of phenols. By converting the phenolic hydroxyl into a carbamate directing group, ortho-alkenylation can be achieved with high selectivity. nih.gov Similarly, copper(II) acetate (B1210297) has been used to mediate the ortho-amination of phenols. nih.gov These principles could be applied to this compound, likely after protecting the primary amine, to introduce substituents specifically at the C-3 and C-5 positions.

Catalytic Asymmetric Dearomatization (CADA)

A powerful strategy for generating stereochemically rich, three-dimensional molecules from flat aromatic precursors is the Catalytic Asymmetric Dearomatization (CADA) reaction. nih.govresearchgate.net Phenols, while challenging substrates due to their aromatic stability and multiple nucleophilic sites (O, C2, C4), can undergo such transformations. nih.govresearchgate.net Chiral phosphoric acid catalysts have been successfully employed in intermolecular CADA reactions of phenols with azoalkenes to produce complex heterocyclic structures with excellent enantioselectivity. researchgate.net

These reactions can yield tetrahydroindolone and cyclohexadienone products bearing an all-carbon quaternary stereocenter in high yields and with exceptional enantiomeric excess (ee). researchgate.net The ability to control the reaction pathway towards different products (chemo-divergence) can sometimes be achieved simply by adjusting the reaction temperature. researchgate.net This approach could transform the planar phenol ring of this compound into a complex, chiral scaffold.

Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Asymmetric Dearomatization of Phenols This table presents data from reactions on model phenol substrates, illustrating the potential for achieving high stereoselectivity in derivatizing the phenolic core.

| Phenol Substrate | Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| p-Methylphenol | (3+2) Cycloaddition | CPA-7 | 85 | 95 | >20:1 | researchgate.net |

| p-Ethylphenol | (3+2) Cycloaddition | CPA-7 | 82 | 95 | >20:1 | researchgate.net |

| p-Methoxyphenol | Alkylation | CPA-7 | 70 | 94 | N/A | researchgate.net |

| m-Methylphenol | (3+2) Cycloaddition | CPA-2 | 75 | 92 | >20:1 | researchgate.net |

Stereoselective Derivatization Involving the Amino Group

The primary amine in the side chain is a key handle for introducing chirality. One established method is the formation of imines (Schiff bases) followed by asymmetric reduction or addition. nih.govmdpi.com More advanced techniques involve catalytic asymmetric reactions where the amine or a derivative acts as a nucleophile.

For example, the umpolung (polarity reversal) of imines, enabled by N-heterocyclic carbene (NHC) or cinchona alkaloid-derived phase-transfer catalysts, allows the imine-derived carbon to act as a nucleophile. nih.gov This strategy has been used to synthesize chiral γ-amino ketones with high enantioselectivity. nih.gov By forming an imine from the primary amine of this compound and a suitable aldehyde, followed by a catalyst-controlled reaction with an enone, a new stereocenter could be constructed with high enantiomeric excess. nih.gov

Table 2: Cinchona Alkaloid-Catalyzed Asymmetric Umpolung Reaction of Imines with Enones This table showcases data from model systems demonstrating the synthesis of chiral amino ketones, a strategy applicable to the amino group of the target compound.

| Imine Substrate | Enone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Trifluoromethyl imine (aliphatic) | Methyl vinyl ketone | 1 | 95 | 92 | nih.gov |

| Trifluoromethyl imine (aliphatic) | Methyl vinyl ketone | 0.02 | 85 | 92 | nih.gov |

| Trifluoromethyl imine (aromatic) | Methyl vinyl ketone | 1 | 80 | 88 | nih.gov |

| Trifluoromethyl imine (aliphatic) | Cyclic pentenone | 0.05 | 95 | 99 | nih.gov |

These examples from the broader chemical literature highlight robust strategies for the regioselective and stereoselective synthesis of complex derivatives. By applying these principles of asymmetric catalysis and controlled functionalization to the distinct reactive sites of this compound, a vast chemical space of novel, structurally defined molecules becomes accessible for further research and application.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. For 4-((2-Aminoethoxy)methyl)phenol, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

Multi-dimensional NMR for Structural Elucidation

While direct multi-dimensional NMR data for this compound is not widely published, the application of standard 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in its structural confirmation. researchgate.netscience.govcolumbia.eduyoutube.com Based on the analysis of structurally similar compounds, the expected correlations can be predicted. rsc.orgrsc.orgchemicalbook.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the protons on the ethoxy chain (-O-CH₂-CH₂-NH₂) and within the aromatic ring. Specifically, the triplet signals of the methylene (B1212753) protons would show cross-peaks to each other. The aromatic protons would exhibit correlations consistent with a 1,4-disubstituted benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would allow for the definitive assignment of each carbon atom that is attached to a proton. For instance, the methylene carbons of the ethoxy group and the aromatic CH carbons would each show a distinct correlation to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the protons of the methylene group adjacent to the oxygen (-O-CH₂-) to the aromatic carbon attached to the ether oxygen.

Correlations from the protons of the methylene group adjacent to the nitrogen (-CH₂-NH₂) to the other methylene carbon.

Correlations from the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | ~4.0-7.0 (broad singlet) | - |

| Aromatic CH (ortho to OH) | ~6.8 (doublet) | ~116 |

| Aromatic CH (ortho to ether) | ~6.9 (doublet) | ~115 |

| Aromatic C (ipso to OH) | - | ~150 |

| Aromatic C (ipso to ether) | - | ~152 |

| -O-CH₂- | ~4.0 (triplet) | ~69 |

| -CH₂-NH₂ | ~3.0 (triplet) | ~41 |

| -NH₂ | ~1.5-3.0 (broad singlet) | - |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. rsc.orgrsc.orgchemicalbook.comchemicalbook.comdocbrown.info

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the conformational and packing arrangements of molecules in their crystalline or amorphous solid forms. rsc.orgrsc.org For phenolic compounds, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common technique used to obtain high-resolution spectra in the solid state. rsc.orgus.es

The analysis of this compound by ssNMR would reveal information about:

Polymorphism: Different crystalline forms of the compound would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Conformational Details: The conformation of the flexible ethoxyamino side chain in the solid state can be investigated. Chemical shift anisotropies and relaxation times can provide details about molecular dynamics. rsc.orgrsc.org

Intermolecular Interactions: Hydrogen bonding involving the phenolic hydroxyl and the amino group would influence the chemical shifts of the involved carbon and nitrogen atoms, providing evidence for the specific hydrogen-bonding network in the solid state.

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule.

Identification of Functional Groups and Bond Characterization

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.netlongdom.org The analysis of related aminophenol and ethoxy-substituted phenol (B47542) compounds allows for the prediction of these vibrational frequencies. nist.govnsf.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Intensity |

| O-H (Phenol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 (two bands for primary amine) | Moderate |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-2960 | Moderate |

| C=C (Aromatic) | Stretching | 1500-1600 | Strong |

| N-H (Amine) | Bending | 1580-1650 | Moderate |

| C-O (Ether) | Asymmetric Stretching | 1200-1275 | Moderate |

| C-O (Phenol) | Stretching | 1180-1260 | Moderate |

| C-N (Amine) | Stretching | 1020-1250 | Weak |

The broadness of the O-H stretching band in the FTIR spectrum would be indicative of hydrogen bonding. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₁₁NO₂), the expected exact mass would be approximately 153.0790 g/mol . nih.gov

The fragmentation of this compound in an MS experiment would likely proceed through several characteristic pathways, including:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to cleavage. A common fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of the CH₂NH₂ radical.

Cleavage of the Ether Bond: The bond between the aromatic ring and the ethoxy group, or the bond within the ethoxy group, could cleave.

Loss of Small Molecules: Fragmentation may involve the loss of stable small molecules such as water (H₂O) or ammonia (B1221849) (NH₃).

The analysis of the fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule. researchgate.netkoreascience.krlibretexts.orglibretexts.org

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to elucidate the three-dimensional arrangement of atoms. For organic molecules like this compound, XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications.

Table 1: Crystallographic Data for an Analogous Compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2348 (9) |

| b (Å) | 8.4701 (4) |

| c (Å) | 12.0115 (8) |

| β (°) | 112.846 (5) |

| V (ų) | 1240.86 (13) |

| Z | 4 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a pH-adjusting agent like formic or phosphoric acid, would be suitable. sielc.com The retention time of the compound can be fine-tuned by adjusting the composition and pH of the mobile phase. nih.gov

The purity of this compound can be determined by analyzing a sample and looking for the presence of other peaks in the chromatogram. The area of the main peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis. HPLC methods have been successfully developed for the analysis of related phenolic compounds, such as 4-aminophenol (B1666318), demonstrating the technique's applicability. sielc.comhelixchrom.comnih.gov For instance, a method for 4-aminophenol utilized a C18 column with a mobile phase of phosphate (B84403) buffer and methanol. researchgate.net Detection is often carried out using a UV detector, as the phenol group in this compound absorbs UV light. epa.gov

Table 2: Illustrative HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid | sielc.comsielc.com |

| Detector | UV or Diode Array Detector (DAD) | epa.govnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

For a compound like this compound, which has polar functional groups (hydroxyl and amino), derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.gov This process involves chemically modifying the polar groups to make them less polar. For example, the hydroxyl and amino groups can be converted to their corresponding trimethylsilyl (B98337) (TMS) or pentafluoropropionyl (PFP) derivatives. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. irjet.netnih.gov

GC-MS is highly sensitive and can be used to detect and quantify trace amounts of this compound in complex mixtures. elsevier.com The technique has been widely used for the analysis of related phenolic and amino compounds in various matrices. hmdb.canih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org This involves simulating the motion of atoms and molecules based on classical mechanics.

Due to the presence of several single bonds in its side chain, 4-((2-Aminoethoxy)methyl)phenol possesses significant conformational flexibility. nih.govnih.govcapes.gov.br MD simulations could explore the potential energy landscape of the molecule to identify its most stable conformers and the energy barriers between them. By simulating the molecule's movement over nanoseconds, researchers could understand the flexibility of the ethoxy-methyl chain and how its orientation changes with respect to the phenol (B47542) ring. This is crucial for understanding how the molecule might bind to a receptor or interact with other molecules.

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or a biological macromolecule. A simulation of this compound in a water box, for example, would reveal the dynamics of hydrogen bond formation and breakage between the molecule's hydroxyl and amino groups and the surrounding water molecules. This provides insight into its solubility and how it is solvated at a microscopic level. These simulations can quantify the number and lifetime of intermolecular hydrogen bonds, offering a dynamic picture that complements the static view from MEP maps. researchgate.net

While the computational and theoretical investigation of this compound remains an open area of research, the established methodologies of computational chemistry provide a clear roadmap for future studies. Such research would undoubtedly provide valuable insights into the fundamental properties of this molecule, paving the way for a deeper understanding of its chemical behavior and potential applications.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity. acs.orgacs.org For this compound, QSRR could offer valuable insights into its reaction kinetics and selectivity.

Predicting Reaction Outcomes and Selectivity

The prediction of reaction outcomes for a molecule like this compound, which possesses multiple reactive sites (the phenolic ring, the amino group, and the ether oxygen), can be complex. Machine learning models and template-based approaches have been developed to forecast the major products of organic reactions. mit.edursc.orgnih.govacs.org These models are trained on large datasets of known reactions and can predict the likelihood of different reaction pathways. mit.edunih.govacs.org

For instance, in electrophilic aromatic substitution reactions of phenols, the regioselectivity (ortho, meta, or para substitution) is a critical factor. acs.orgacs.org A QSRR model for this compound could be developed by calculating various quantum chemical descriptors for a series of related substituted phenols and correlating them with experimentally determined reaction rates and regioselectivities. Such descriptors could include atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.netnih.gov

Table 1: Hypothetical QSRR Descriptors for Predicting Electrophilic Substitution Selectivity in Phenolic Compounds

| Descriptor | Potential Influence on Reactivity and Selectivity |

| Electronic Energy | Relates to the overall stability of the molecule and transition states. |

| Dipole Moment | Influences interactions with polar reagents and solvents. |

| HOMO Energy | Higher HOMO energy often correlates with increased reactivity towards electrophiles. |

| LUMO Energy | Lower LUMO energy suggests greater susceptibility to nucleophilic attack. |

| Atomic Charges on Ring Carbons | Can predict the most likely sites for electrophilic attack. |

Correlating Structural Features with Spectroscopic Signatures

Computational spectroscopy is a powerful tool for predicting and interpreting the spectra of organic molecules. numberanalytics.comresearchgate.netnsf.govrsc.org By calculating spectroscopic parameters for a given structure, it is possible to correlate these with experimental data, aiding in structure elucidation and conformational analysis. researchgate.netacs.orgpalermolab.com

For this compound, density functional theory (DFT) calculations could be employed to predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. acs.orgrsc.org Discrepancies between the predicted and experimental spectra can provide insights into intermolecular interactions, such as hydrogen bonding, and the conformational preferences of the flexible ethoxyamine side chain.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Correlation with Structural Feature |

| ¹H NMR | Chemical Shift (ppm) | Proximity to electronegative atoms (O, N) and the aromatic ring. |

| ¹³C NMR | Chemical Shift (ppm) | Electronic environment of each carbon atom. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Stretching and bending modes of functional groups (O-H, N-H, C-O, C-N). |

Solvatochromism and Photophysical Properties from Theoretical Models

The study of how a solvent affects a molecule's light absorption and emission properties is known as solvatochromism. wikipedia.orgsapub.org Theoretical models can predict these changes and provide insights into the electronic structure and excited-state properties of a molecule. elsevierpure.comresearchgate.netelsevierpure.comresearchgate.net

For this compound, theoretical calculations could predict its UV-Vis absorption spectrum in various solvents. The shift in the absorption maximum (λ_max) with solvent polarity can indicate the nature of the electronic transitions and changes in the molecule's dipole moment upon excitation. elsevierpure.comscirp.orgnih.gov Time-dependent DFT (TD-DFT) is a common method for such investigations. elsevierpure.com

The photophysical properties, such as fluorescence, can also be modeled. elsevierpure.comresearchgate.netelsevierpure.comscirp.org By calculating the energies of the ground and excited states in different solvent environments, it is possible to predict the emission wavelengths and understand the influence of the solvent on the fluorescence quantum yield.

Table 3: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant | Predicted λ_max (nm) | Predicted Emission λ_max (nm) |

| Hexane | 1.88 | 275 | 300 |

| Dichloromethane | 8.93 | 278 | 305 |

| Ethanol (B145695) | 24.55 | 282 | 315 |

| Water | 80.10 | 285 | 325 |

These hypothetical data illustrate a positive solvatochromic shift (a shift to longer wavelengths) with increasing solvent polarity, which would suggest that the excited state of this compound is more polar than its ground state.

Applications in Advanced Materials Science and Chemical Probes

Role in Polymer and Resin Synthesis

The bifunctional nature of 4-((2-Aminoethoxy)methyl)phenol renders it a valuable monomer for creating a variety of polymers and resins. The amine and phenol (B47542) groups can participate in different types of polymerization reactions, allowing for the synthesis of materials with tailored properties.

Thermosetting resins are polymers that are irreversibly cured to form a hardened, infusible, and insoluble network. The presence of both a nucleophilic primary amine and a reactive phenolic ring in this compound makes it an excellent candidate for incorporation into these materials.

Epoxy Resins: The primary amine group can act as a curing agent or hardener for epoxy resins. The reaction involves the nucleophilic addition of the amine to the epoxide ring, leading to the formation of a cross-linked polymer network without the release of volatile byproducts. This process is fundamental in the formulation of high-performance adhesives, coatings, and composites.

Phenolic Resins: The phenol group allows the compound to be integrated into phenolic resins, which are typically produced through the condensation reaction of phenols with aldehydes, most commonly formaldehyde (B43269). researchgate.netepo.org These resins are known for their high thermal stability, chemical resistance, and flame-retardant properties. core.ac.uk Incorporating this compound into a phenolic resin formulation, such as a novolac or resol, can introduce amino functionalities into the polymer backbone. researchgate.net This modification can enhance properties like adhesion, flexibility, and provide sites for further post-polymerization functionalization. Phenolic resins are widely used as adhesives, particularly in the manufacturing of wood composites like plywood and oriented strand board. researchgate.net

Functionalized polymers are materials where specific chemical groups are incorporated to impart desired properties or reactivity. This compound serves as an ideal monomer for creating such advanced polymer architectures. The amine and hydroxyl groups can be chemically modified either before or after polymerization to introduce new functionalities. For example, the lignin-derived monomer 2-methoxy-4-vinylphenol (B128420) (MVP) has been functionalized to create a range of bio-based monomers for both thermoplastic and thermosetting applications. mdpi.commdpi.com Similarly, the functional groups of this compound offer pathways to novel materials.

Research on other phenolic compounds has demonstrated the synthesis of reactive phenolic resins containing acetyl groups, which can be further modified through reactions like the Grignard reaction to alter the polymer's properties. cnrs.fr This approach highlights how the inherent reactivity of the functional groups on the monomer can be exploited to build complex and functional polymer systems.

Below is a table illustrating potential strategies for creating functionalized polymers using this compound as a monomer.

| Monomer Precursor | Functionalization Reaction | Resulting Monomer Functionality | Potential Polymer Application |

| This compound | Acylation of the amine group with acryloyl chloride | Acrylamide | Free-radical polymerization to form functional polyacrylamides. |

| This compound | Etherification of the phenol group with glycidol | Glycidyl Ether | Cationic ring-opening polymerization or use as a crosslinker. |

| This compound | Reaction of the amine group with a diisocyanate | Urea Linkage | Step-growth polymerization to form polyureas. |

| This compound | Reaction of the phenol group with an acid chloride | Ester Linkage | Polyester synthesis through polycondensation. |

Chemical Sensing and Probe Development

The development of chemical sensors and probes is a critical area of analytical chemistry. The structural features of this compound, particularly its phenol moiety, provide a foundation for designing new sensing molecules.

Phenolic compounds are often fluorescent, and their photophysical properties can be sensitive to the local chemical environment. This makes them attractive fluorophores for chemical probes. The fluorescence intensity or wavelength can change in response to factors like pH, polarity, or the binding of a specific analyte. The amino group in this compound can serve as a recognition site for analytes.

The design principle often involves linking a recognition site to a fluorophore. When the recognition site interacts with its target analyte, it triggers a change in the electronic properties of the fluorophore, resulting in a detectable change in fluorescence. For example, fluorescent probes for detecting methylglyoxal (B44143), a marker for oxidative stress, have been developed using o-phenylenediamine (B120857) as a recognition group. nih.gov The reaction between the diamine and methylglyoxal forms a new heterocyclic ring, which alters the fluorescence of the molecule. nih.gov By analogy, the primary amine of this compound could be used as a reactive site to detect specific aldehydes or other carbonyl-containing compounds, with the phenol group acting as the fluorescent reporter.

Colorimetric reagents produce a visible color change upon reaction with a specific substance, enabling its detection and quantification. The phenol and amine groups in this compound can participate in reactions that form colored products. For instance, the primary aromatic amine can be diazotized and then coupled with an activated aromatic ring (such as another phenol molecule) to form intensely colored azo dyes. This classic reaction could be adapted for the colorimetric detection of nitrite (B80452) or other species involved in the diazotization process. Furthermore, phenolic compounds are known to form colored complexes with certain metal ions, such as the characteristic violet color produced by the reaction of phenols with iron(III) chloride. This property can be exploited for the development of simple colorimetric tests for specific metal ions.

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The presence of nitrogen and oxygen donor atoms makes this compound an excellent precursor for synthesizing ligands for metal complexation. The primary amine group can be readily reacted with an aldehyde or ketone to form a Schiff base, which contains an imine (-C=N-) group.

Schiff base ligands are highly versatile in coordination chemistry, capable of forming stable complexes with a wide array of transition metal and lanthanide ions. nih.govresearchgate.netnanobioletters.comjocpr.com The resulting ligands are often multidentate, meaning they can bind to a central metal ion through multiple donor atoms simultaneously, forming a chelate. For this compound, condensation with an aldehyde like salicylaldehyde (B1680747) would produce a ligand with donor sites at the phenolate (B1203915) oxygen, the imine nitrogen, and the original phenol oxygen. This chelation enhances the stability of the resulting metal complex. mdpi.commdpi.com

The coordination geometry and properties of the final metal complex are influenced by the nature of the metal ion and the specific structure of the ligand. scielo.org.zaepa.gov These complexes have diverse applications, including in catalysis, materials science, and as models for biological systems. jocpr.com

The table below presents examples of metal complexes formed with Schiff base ligands derived from precursors similar to this compound.

| Ligand Precursors | Metal Ion | Resulting Complex | Coordination Geometry |

| 2-Aminophenol + Salicylaldehyde | Cu(II), Ni(II) | [M(L)] | Square Planar |

| 2-Aminobenzylamine + 3-Ethoxysalicylaldehyde | Zn(II) | [Zn₂(L)(μ-OAc)(OAc)] | Dinuclear; Distorted Square Pyramidal & Tetrahedral |

| 5-Nitropyridine-2-amine + Vanillin | Cu(II), Zn(II) | [M(L)₂] | Not specified |

| p-Toluidine + Salicylaldehyde | Lanthanides (Ln) | [Ln(L')₃(NO₃)₃] | Distorted Tricapped Trigonal Prismatic |

| tert-Butylamine + Salicylaldehyde | Lanthanides (Ln) | [Ln(HL)₄Cl₂]Cl | Octahedral |

Formation of Coordination Complexes with Transition Metals

There is currently no specific information available in the reviewed scientific literature regarding the formation of coordination complexes between This compound and transition metals.

Exploration of Catalytic Applications of Metal Complexes

Consistent with the lack of information on the formation of its metal complexes, there is no available research exploring the catalytic applications of metal complexes derived from This compound .

Future Research Directions and Emerging Opportunities

Novel Synthetic Strategies and Green Chemistry Approaches

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 4-((2-Aminoethoxy)methyl)phenol, future research is likely to focus on novel synthetic strategies that align with the principles of green chemistry.

Current synthetic approaches often involve multi-step processes that may utilize harsh reagents and generate significant waste. Emerging strategies aim to overcome these limitations. For instance, the ipso-hydroxylation of arylboronic acids presents a promising green alternative for the synthesis of substituted phenols. rsc.org This method often employs mild conditions and reagents like aqueous hydrogen peroxide, offering high efficiency and minimizing the need for chromatographic purification. rsc.org Another avenue lies in the direct C-H functionalization of phenols, a powerful tool for creating complex phenolic molecules without the need for pre-functionalized starting materials. nih.gov

Researchers are also exploring catalyst-free methods and the use of greener solvents. northeastern.eduresearchgate.net For example, the synthesis of some phenol (B47542) derivatives has been achieved using water as a solvent, significantly reducing the environmental impact. atlantis-press.com A potential synthetic route to a related compound, 4-[2-(1-methylethyl)aminoethoxy]phenol, involves the reaction of 4-(2-Bromoethoxy)phenol with isopropylamine. prepchem.com Adapting such a route for this compound by using a suitable protected aminoethanol equivalent followed by deprotection could be a viable strategy.

Future synthetic endeavors could focus on one-pot reactions and flow chemistry to enhance efficiency, reduce reaction times, and improve scalability. The development of biocatalytic methods, using enzymes to perform key transformations, also represents a significant opportunity for a highly selective and sustainable synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Features |

| ipso-Hydroxylation of Arylboronic Acids | High efficiency, mild conditions, reduced waste | Utilizes readily available starting materials and green oxidants. rsc.org |

| Direct C-H Functionalization | Atom economy, reduced synthetic steps | Avoids pre-functionalization of the phenol ring. nih.gov |

| Green Solvents and Catalysts | Reduced environmental impact, improved safety | Employs water or other benign solvents and avoids toxic catalysts. northeastern.eduresearchgate.netatlantis-press.com |

| Biocatalysis | High selectivity, mild reaction conditions | Utilizes enzymes for specific chemical transformations. |

Exploration of Advanced Catalytic Applications

The structural motifs within this compound, namely the phenolic hydroxyl group and the primary amine, suggest its potential as a catalyst or a ligand in various chemical transformations.

The phenolic moiety can participate in oxidation-reduction reactions. For example, p-aminophenol can be oxidized by enzymes like horseradish peroxidase, forming a p-aminophenoxy free radical. nih.gov This suggests that this compound could exhibit similar reactivity and find applications in enzyme-catalyzed processes or as an antioxidant.

Furthermore, aminophenols can serve as ligands for transition metal catalysts. The catalytic hydrogenation of p-nitrophenol to p-aminophenol is a well-studied reaction, often employing catalysts like platinum on a carbon support (Pt/C). acs.org The amino and hydroxyl groups of this compound could coordinate with metal centers, potentially influencing the activity and selectivity of catalytic processes. For instance, oxidized platinum species on tin oxide supports have shown high catalytic activity for the reduction of 4-nitrophenol. mdpi.com

Future research could explore the use of this compound as a ligand in cross-coupling reactions, hydrogenations, or oxidations. Its bifunctional nature, with both a Lewis basic amine and a potentially acidic phenol, could lead to cooperative catalytic effects. The development of molecularly imprinted polymers using this compound as a template could also lead to highly selective catalysts. researchgate.net

Integration into Hybrid Materials and Nanostructures

The functional groups of this compound make it an excellent candidate for integration into hybrid materials and nanostructures, leading to materials with tailored properties for a range of applications.

Phenolic compounds are known to interact with various materials through hydrogen bonding, π–π stacking, and covalent linkages. nih.gov This allows for the functionalization of inorganic nanoparticles, such as gold or silica, with a layer of organic molecules. nih.govnih.gov The amino and hydroxyl groups of this compound can act as anchoring points to the surface of nanoparticles, creating a stable organic shell. nih.govresearchgate.net This surface modification can improve the dispersibility of nanoparticles in different media and introduce new functionalities.

The resulting hybrid materials could have applications in biomedicine, for example, as drug delivery vehicles or imaging agents. nih.govacs.org The phenolic component can provide antioxidant properties, while the amine group can be further functionalized with targeting moieties or therapeutic agents. nih.gov For instance, aminophenol-modified gold nanoparticles have been synthesized for sensor applications. nih.gov

In the field of polymer science, this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers and resins. Phenol-formaldehyde resins are a well-established class of polymers, and the incorporation of the aminoethoxy side chain could impart new properties such as improved flexibility, thermal stability, or fire retardancy. nih.govspringerprofessional.de

| Application Area | Potential Role of this compound | Resulting Material Properties |

| Nanoparticle Functionalization | Surface ligand for gold, silica, or other nanoparticles. nih.govresearchgate.net | Improved stability, biocompatibility, and tailored surface chemistry. nih.gov |

| Biomedicine | Component of drug delivery systems or bio-imaging probes. nih.govacs.org | Targeted delivery, antioxidant capabilities, and diagnostic functionalities. |

| Polymer Chemistry | Monomer or cross-linker in polymer synthesis. | Enhanced mechanical, thermal, or fire-retardant properties. springerprofessional.de |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, advanced computational modeling can provide valuable insights into its behavior and potential uses.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.net Such studies can help in understanding the intramolecular interactions and the reactivity of the different functional groups. For example, computational methods have been used to study the bond dissociation enthalpies and proton affinities of various phenol derivatives, which are crucial for understanding their antioxidant activity. researchgate.net

Molecular dynamics simulations can be used to study the interaction of this compound with other molecules, such as solvents, polymers, or biological macromolecules. nih.gov This can provide a detailed picture of how the molecule behaves in different environments and can be particularly useful in designing its applications in materials science and biomedicine. For instance, simulations can predict how it would bind to the surface of a nanoparticle or interact with the active site of an enzyme.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of derivatives of this compound to correlate their structural features with their observed activities. This predictive approach can guide the synthesis of new compounds with enhanced properties for specific applications, such as improved catalytic activity or biological efficacy. acs.org

| Computational Method | Information Gained | Potential Impact |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity descriptors. researchgate.netresearchgate.net | Understanding of chemical properties and guidance for synthetic modifications. |

| Molecular Dynamics (MD) Simulations | Interaction with other molecules and surfaces. nih.gov | Design of hybrid materials and prediction of behavior in biological systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity. acs.org | Rational design of new derivatives with enhanced properties. |

Conclusion

Summary of Academic Contributions

While direct academic literature on 4-((2-Aminoethoxy)methyl)phenol is scarce, a significant body of research on the synthesis and applications of related phenolic compounds, ethers, and amines provides a strong foundation for understanding its potential. nih.govnih.govchemistryviews.org The principles of established reactions like the Williamson ether synthesis and functional group transformations of amines and phenols are well-documented and directly applicable to this molecule. Research into functionalized phenols continues to be an active area, driven by the diverse biological activities and material properties these compounds exhibit. rsc.orgchemistryviews.org

Outlook on Future Research and Chemical Innovation

This compound represents a promising, yet underexplored, chemical entity. Future research could focus on several key areas:

Development of an efficient and scalable synthesis: A robust synthetic route is the first step towards enabling further investigation and potential commercialization.

Exploration of its biological activities: Systematic screening of the compound and its derivatives for various therapeutic targets could uncover new medicinal applications.

Investigation of its use in materials science: Its potential as a monomer or cross-linking agent warrants investigation for the development of novel polymers and functional materials.

Computational studies: Molecular modeling and computational chemistry could be employed to predict its properties and guide the design of new derivatives with enhanced activities.

The unique combination of functional groups in this compound makes it a compelling target for future chemical innovation, with the potential to contribute to advancements in both medicine and material science. The ongoing trend towards developing highly functionalized and versatile building blocks suggests that compounds like this will continue to attract interest in the chemical research community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.